2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry . This compound, with its unique structure, combines a thiophene ring with an amide and a phenylpropanoyl group, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Amide Bond Formation: The amide bond is formed by reacting the carboxylic acid derivative of the thiophene ring with an amine, such as 3-phenylpropanoylamine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Gewald reaction and Diels-Alder reaction, as well as automated systems for amide bond formation to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Alcohol derivatives of the compound
Substitution: Halogenated thiophene derivatives, acylated products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s amide and thiophene moieties may allow it to interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene Sulfones: Compounds with oxidized thiophene rings, used in various chemical and industrial applications.
Uniqueness
2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a thiophene ring with a cyclopentane ring and an amide linkage, which may confer distinct chemical and biological properties compared to other thiophene derivatives
Biological Activity
The compound 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of the cyclopentathiophene family, which has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopenta[b]thiophene core with an amide functional group. Its molecular formula is C15H16N2O2S, and it possesses a molecular weight of approximately 288.37 g/mol.
Research indicates that compounds with thiophene structures often exhibit anticancer properties by interfering with microtubule dynamics. The proposed mechanism for this compound involves:
- Inhibition of Tubulin Polymerization : Similar to other known antimitotic agents, this compound may disrupt the normal function of tubulin, leading to cell cycle arrest.
- Induction of Apoptosis : Studies suggest that treatment with this compound can activate apoptotic pathways in cancer cells, as evidenced by increased caspase activity.
Biological Activity and Efficacy
A series of in vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings are summarized in the following table:
Cell Line | GI50 (μM) | LC50 (μM) | Mechanism of Action |
---|---|---|---|
A549 (Lung) | 2.01 | >20 | Cell cycle arrest and apoptosis |
OVACAR-4 | 2.27 | >20 | Induction of early apoptosis |
CAKI-1 (Kidney) | 0.69 | >20 | Inhibition of tubulin polymerization |
T47D (Breast) | 0.362 | >20 | Activation of caspase pathways |
Study on Antiproliferative Activity
In a study assessing the efficacy of various thiophene derivatives, including our compound, it was found that it exhibited significant growth inhibition across multiple cancer cell lines. The results indicated that the compound's GI50 values were consistently in the submicromolar range, demonstrating its potential as a broad-spectrum anticancer agent. Notably, the compound showed superior activity compared to standard treatments like nocodazole.
In Vivo Efficacy
Further investigations included in vivo studies using CT26 murine models. The results demonstrated a marked reduction in tumor growth when treated with the compound compared to control groups, supporting its potential for therapeutic application in oncology.
Properties
IUPAC Name |
2-(3-phenylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c18-16(21)15-12-7-4-8-13(12)22-17(15)19-14(20)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIIAHOERJOMQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.